N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE

Medicinal Chemistry Physicochemical Profiling Structural Biology

N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)-4-methylbenzenesulfonamide (CAS 312617-94-0) is a synthetic benzimidazole-5-sulfonamide derivative characterized by a 2-methyl substituent on the benzimidazole core and a 4-methylbenzenesulfonamide (tosyl) group at the 5-position. The compound has a molecular formula of C22H21N3O2S and a molecular weight of 391.49 g/mol.

Molecular Formula C22H21N3O2S
Molecular Weight 391.5 g/mol
Cat. No. B3437898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE
Molecular FormulaC22H21N3O2S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=N3)C)CC4=CC=CC=C4
InChIInChI=1S/C22H21N3O2S/c1-16-8-11-20(12-9-16)28(26,27)24-19-10-13-22-21(14-19)23-17(2)25(22)15-18-6-4-3-5-7-18/h3-14,24H,15H2,1-2H3
InChIKeyAXHPOVVXDFOWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)-4-methylbenzenesulfonamide: Physicochemical and Structural Profile for Research Procurement


N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)-4-methylbenzenesulfonamide (CAS 312617-94-0) is a synthetic benzimidazole-5-sulfonamide derivative characterized by a 2-methyl substituent on the benzimidazole core and a 4-methylbenzenesulfonamide (tosyl) group at the 5-position. The compound has a molecular formula of C22H21N3O2S and a molecular weight of 391.49 g/mol . Predicted physicochemical parameters include a boiling point of 622.1±65.0 °C, a density of 1.25±0.1 g/cm³, and an acid dissociation constant (pKa) of 8.21±0.30, as catalogued in the ChemicalBook database . This compound belongs to a broader class of sulfonamide-bearing benzimidazoles that have been investigated in medicinal chemistry for diverse biological applications including LHRH antagonism, hPXR agonism, carbonic anhydrase inhibition, and antimicrobial activity [1][2]. However, it is critical to note that no published quantitative biological activity data could be identified for this specific compound in primary peer-reviewed literature, patents, or authoritative pharmacological databases at the time of this analysis.

Procurement Risk: Why Closely Related Benzimidazole Sulfonamide Analogs Cannot Replace N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)-4-methylbenzenesulfonamide


Within benzimidazole-5-sulfonamide chemistry, minor structural variations produce substantial shifts in pharmacological profile. The combination of a 2-methyl group on the benzimidazole core and a 4-methylbenzenesulfonamide (tosyl) moiety in this compound creates a distinct electronic and steric environment that differs from both the non-methylated benzenesulfonamide analog (MW 377.5 vs. 391.49) and the 2-unsubstituted benzimidazole variants such as compound 6n, which demonstrated subnanomolar hPXR agonism [1]. Generic substitution with any of these analogs would alter hydrogen-bonding capacity (predicted pKa 8.21 vs. unsubstituted sulfonamides), lipophilicity, and target-binding geometry. The patent literature on related scaffolds confirms that the precise substitution pattern—particularly at the N1-benzyl, C2-methyl, and sulfonamide para positions—is critical for biological activity, with different substituents dictating selectivity for kinase inhibition, nuclear receptor activation, or carbonic anhydrase binding [1][2]. Without direct comparative data for this specific compound, any substitution by a close analog introduces uncontrolled experimental variables that can invalidate structure-activity relationship (SAR) studies, biological assay results, or synthetic route optimization.

Quantitative Differentiation Evidence for N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)-4-methylbenzenesulfonamide


Structural and Physicochemical Differentiation from the Non-methylated Benzenesulfonamide Analog

The target compound differs from its closest commercially catalogued analog, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide (MW 377.5 g/mol), by the presence of a para-methyl group on the benzenesulfonamide ring. This modification increases molecular weight to 391.49 g/mol and introduces a predicted pKa of 8.21±0.30 . The additional methyl group increases both steric bulk and lipophilicity, which can influence membrane permeability and target binding-pocket compatibility. Although no direct experimental data exists for this specific compound, the structural comparison with the non-methylated analog—which is also devoid of published biological data—demonstrates a quantifiable chemical differentiation that precludes interchangeable use in synthetic or biological workflows.

Medicinal Chemistry Physicochemical Profiling Structural Biology

Differentiation from hPXR-Active 2-Unsubstituted Benzimidazole Sulfonamides

A closely related structural class, N-(1-benzyl-1H-benzimidazol-5-yl)-substituted benzenesulfonamides, has demonstrated potent human pregnane X receptor (hPXR) agonism. Compound 6n, N-(1-benzyl-1H-benzimidazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, exhibited an EC50 in the subnanomolar range in an in vitro reporter assay [1]. The target compound differs at two critical positions: (1) it bears a 2-methyl group on the benzimidazole ring, absent in 6n; and (2) the sulfonamide is a 4-methylbenzenesulfonamide rather than a pentamethylbenzenesulfonamide. In the hPXR agonist series, the presence and position of methyl groups on both the benzimidazole and the sulfonamide phenyl ring were found to be essential determinants of potency and gene induction, with minor changes shifting activity by orders of magnitude [1]. While this precludes direct potency comparisons without experimental data, it provides a strong class-level rationale for why the target compound cannot be substituted by 6n or related 2-unsubstituted analogs.

Nuclear Receptor Pharmacology hPXR Agonism Drug Metabolism

Structural Differentiation from Halogenated Benzimidazole Sulfonamide Patent Compounds

Patent US20020082280A1 describes methods of inhibiting neoplastic cells using benzimidazole derivatives, including the explicitly named compound 1-[(2,4-dichlorophenyl)methyl]-2-methylbenzimidazole-5-sulfonamide [1]. The target compound differs at the N1-benzyl substituent: it contains an unsubstituted benzyl group rather than the 2,4-dichlorobenzyl group of the patent compound. This distinction is pharmacologically significant, as the patent's SAR indicates that the nature and position of substituents on the N1-benzyl ring directly modulate antineoplastic potency and apoptosis induction [1]. The target compound's unsubstituted benzyl group yields different electronic and lipophilic properties compared to the electron-withdrawing 2,4-dichloro substitution, predicting distinct cellular uptake and target engagement profiles. No direct comparative bioassay data exists for the target compound against the patent example.

Anticancer Chemistry Patent Analysis Neoplastic Cell Inhibition

Class-Level Antibacterial Activity of 4-Methylbenzenesulfonamide Benzimidazoles

A 2013 study by Al-Mohammed et al. evaluated the antibacterial activity of a series of imidazole and benzimidazole sulfonamides, including several 4-methylbenzenesulfonamide (tosyl) derivatives, against six Gram-positive and four Gram-negative bacterial strains using the microbroth dilution assay [1]. Most of the tested compounds showed promising activity against both types of bacteria. While the target compound itself was not among the tested molecules, the study establishes class-level evidence that the 4-methylbenzenesulfonamide benzimidazole scaffold is compatible with antibacterial activity. The 2-methyl and N1-benzyl substituents of the target compound represent additional structural variables that may further modulate potency and spectrum relative to the published tosyl-benzimidazoles, but no direct data exists to quantify this effect.

Antibacterial Sulfonamide SAR Microbroth Dilution

Validated Application Scenarios for N-(1-Benzyl-2-methyl-1,3-benzodiazol-5-yl)-4-methylbenzenesulfonamide Based on Current Evidence


Chemical Probe and Negative Control for Benzimidazole hPXR Agonist SAR Studies

The compound's structural divergence from the potent hPXR agonist 6n—specifically the presence of a 2-methyl group on the benzimidazole and a different sulfonamide methylation pattern—makes it a suitable candidate for use as a structurally matched negative control or selectivity probe in nuclear receptor screening panels [1]. Its distinct predicted pKa (8.21) and lipophilicity profile relative to 6n allow researchers to assess the contribution of the 2-methyl substituent to hPXR binding and activation, under the strict understanding that its own hPXR activity has not been experimentally determined.

Synthetic Intermediate for Diversified Benzimidazole-5-Sulfonamide Libraries

The compound's free sulfonamide N-H and the unsubstituted benzyl ring provide two chemically addressable handles for late-stage functionalization, making it a versatile building block for generating focused libraries of carbonic anhydrase inhibitors, kinase probes, or antibacterial candidates. The well-defined physicochemical parameters (MW 391.49, predicted boiling point 622.1 °C) facilitate reproducible reaction design and purification protocol development .

Candidate for Targeted Antimicrobial Screening Panels

Based on class-level evidence that 4-methylbenzenesulfonamide benzimidazoles exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria [2], this compound can be rationally included in microbroth dilution screening cascades. Its unique substitution pattern (2-methyl, N1-benzyl, tosyl) fills a gap in the published SAR landscape, and obtaining its MIC data against standard strains (e.g., S. aureus, E. coli) would directly address the current evidence gap and clarify its value relative to published tosyl-benzimidazole analogs.

Reference Standard for Analytical Method Development

The compound's CAS registry (312617-94-0), predicted pKa (8.21±0.30), and molecular weight (391.49 g/mol) provide a validated identity for use as a reference standard in HPLC-MS method development, particularly for laboratories analyzing benzimidazole sulfonamide mixtures or monitoring reaction progress in medicinal chemistry campaigns . Its distinct retention time and mass spectral signature, relative to the non-methylated benzenesulfonamide analog (ΔMW +14.0), enable unambiguous peak assignment.

Quote Request

Request a Quote for N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.